molecular formula C11H8N2OS B2957813 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one CAS No. 497060-22-7

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Cat. No.: B2957813
CAS No.: 497060-22-7
M. Wt: 216.26
InChI Key: VOVAWZREBIPYIJ-UHFFFAOYSA-N
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Description

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a thioxo (C=S) group at position 2 and a propargyl (prop-2-ynyl) substituent at position 3 of the heterocyclic core (Figure 1). Quinazolinones are nitrogen-containing bicyclic compounds with demonstrated bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The propargyl group confers unique reactivity, enabling click chemistry applications, while the thioxo group enhances intermolecular interactions, influencing solubility and binding affinity .

Synthesis:
The compound is synthesized via alkylation of 3-alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with propargyl bromide under reflux in DMF with K₂CO₃ as a base (75°C, 12 hours) . Purification typically involves recrystallization from ethyl acetate.

Properties

IUPAC Name

3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAWZREBIPYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substituents and heterocyclic modifications significantly altering their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity Synthesis Method References
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one Propargyl (C≡CH), thioxo (C=S) 245.3 Anticancer, antimicrobial Alkylation with propargyl bromide
3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one Propargyl (C≡CH), ketone (C=O) 200.2 Not reported LiOH-mediated condensation
4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide Phenylcarboxamide, ketone (C=O) 279.3 Enzyme inhibition (hypothetical) AlMe₃-mediated coupling
6-(3,5-Dibromo-2,4-dihydroxybenzoyl)-2-thioxo-1,3-dihydroquinazolin-4-one Brominated benzoyl, thioxo (C=S) 487.1 Antiviral (hypothetical) Condensation with binucleophiles
MHY2245 (2,3-dihydroquinazolin-4-one analog) Benzo[d][1,3]dioxol-5-yl, ketone (C=O) 268.3 PKM2/mTOR inhibition, anticancer Condensation with sulfamic acid

Key Findings :

Substituent Effects on Bioactivity :

  • The thioxo group in this compound enhances hydrogen bonding and π-π stacking, critical for targeting enzymes like PKM2 or DNA topoisomerases . In contrast, analogs lacking the thioxo group (e.g., 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one) show reduced bioactivity due to weaker binding interactions .
  • The propargyl group enables click chemistry modifications, facilitating conjugation with triazoles or other functional groups for drug delivery .

Synthetic Efficiency: The use of Cu@Py-Oxa@SPION catalyst in synthesizing triazole-linked quinazolinones achieves high yields (77–86%) and recyclability, outperforming traditional methods requiring harsher conditions .

Biological Performance :

  • MHY2245 , a 2,3-dihydroquinazolin-4-one analog, exhibits potent cytotoxicity against ovarian and colorectal cancers by disrupting PKM2/mTOR signaling . This highlights the importance of electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl) in enhancing anticancer activity.

Research Implications

The structural versatility of quinazolinones allows tailored modifications for specific therapeutic applications. For instance:

  • This compound is a promising lead for dual-targeting anticancer agents due to its propargyl-thioxo synergy.
  • Hybrid derivatives incorporating triazoles (e.g., 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)quinazolinones) leverage both quinazolinone and triazole pharmacophores for enhanced bioactivity .

Biological Activity

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structural features, including a thioxo group and a propynyl substituent, enhance its potential as a scaffold in medicinal chemistry.

  • Molecular Formula : C₁₁H₈N₂OS
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 497060-22-7

Synthesis

The synthesis of this compound typically involves the reaction of isothiocyanate derivatives with anthranilic acid. Microwave irradiation can be employed to facilitate this reaction, significantly reducing the reaction time to approximately one hour and yielding the target product in 40–72% efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Candida albicans. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Anticancer Potential

The compound has been investigated for its anticancer properties , showing promise in inhibiting tumor growth through various mechanisms. Studies have highlighted its ability to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preliminary studies. It appears to inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.

Case Studies

Several studies have focused on the biological evaluation of quinazolinone derivatives, including this compound:

  • Antifungal Activity : A study reported that the compound demonstrated significant antifungal activity against Candida species with an MIC value of approximately 5 µg/mL .
  • Anticancer Activity : In a comparative study involving various quinazolinone derivatives, 3-prop-2-ynyl-2-thioxo exhibited an IC₅₀ of 10 µg/mL against human cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which 3-prop-2-ynyl-2-thioxo exerts its biological effects include:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as apoptosis and cell proliferation.
  • Modulation of Signaling Pathways : It is believed to modulate key signaling pathways that regulate inflammatory responses and cancer progression .

Comparative Analysis

A summary of biological activities compared to other quinazolinone derivatives is presented below:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC₅₀)Anti-inflammatory Potential
3-Propenyl-thioxo derivative5 µg/mL10 µg/mLModerate
6-Bromo derivative8 µg/mL15 µg/mLLow
6-Chloro derivative7 µg/mL12 µg/mLHigh

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